molecular formula C11H11NOS B1617386 1-(3-Methyl-4h-1,4-benzothiazin-2-yl)ethan-1-one CAS No. 31645-94-0

1-(3-Methyl-4h-1,4-benzothiazin-2-yl)ethan-1-one

Cat. No. B1617386
CAS RN: 31645-94-0
M. Wt: 205.28 g/mol
InChI Key: WBZVLPUFAVZNKB-UHFFFAOYSA-N
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Description

“1-(3-Methyl-4h-1,4-benzothiazin-2-yl)ethan-1-one” is a chemical compound with the CAS Number: 31645-94-0. It has a molecular weight of 205.28 and its linear formula is C11H11NOS . The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11NOS/c1-7-11(8(2)13)14-10-6-4-3-5-9(10)12-7/h3-6,12H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a solid . More detailed physical and chemical properties are not available in the resources I have.

Scientific Research Applications

Synthesis and Chemical Properties

Research has delved into the synthesis and potential applications of 1-(3-Methyl-4h-1,4-benzothiazin-2-yl)ethan-1-one and related benzothiazine compounds in chemical synthesis and material science. For instance, studies have explored the synthesis of benzothiazines via new mechanisms and investigated their properties, such as corrosion inhibition and structural characteristics. One study demonstrated the synthesis of 1,4-benzothiazin-2-yl compounds via a new mechanism and evaluated their efficiency as corrosion inhibitors of mild steel in hydrochloric acid, highlighting their high inhibiting efficiency (Aloui et al., 2009).

Biological Activities

Several studies have been conducted to assess the biological activities of benzothiazine derivatives, including antimicrobial, antifungal, and antiproliferative effects. A novel series of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized and showed promising antibacterial and DPPH radical scavenging activities, highlighting the potential of benzothiazine derivatives in developing new therapeutic agents (Zia-ur-Rehman et al., 2009).

Material Science and Corrosion Inhibition

In the realm of material science, benzothiazine compounds have been identified as effective corrosion inhibitors, which could have significant implications for protecting metals against corrosion. The compound methyl-4H-1,4-benzothiazin-2-yl)ethanone was synthesized and tested for its inhibitory action against the corrosion of mild steel, demonstrating high efficiency in preventing corrosion in acidic environments (Aloui et al., 2009).

Antimicrobial and Antifungal Activity

Benzothiazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities, showing significant potential in the development of new antimicrobial agents. For example, new 1,4-benzothiazine derivatives were synthesized and tested for their antibacterial activities, with some compounds showing activity comparable or slightly better than standard drugs (Dabholkar & Gavande, 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word “Warning”. The hazard statements include H302, H312, and H332 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled.

properties

IUPAC Name

1-(3-methyl-4H-1,4-benzothiazin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-7-11(8(2)13)14-10-6-4-3-5-9(10)12-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZVLPUFAVZNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C2N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344294
Record name 1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-4h-1,4-benzothiazin-2-yl)ethan-1-one

CAS RN

31645-94-0
Record name 1-(3-Methyl-4H-1,4-benzothiazin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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